N-(4-Bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetically derived small molecule that exhibits potent co-adjuvant activity. [, ] While its full potential in various scientific domains remains to be fully explored, its role as a co-adjuvant in enhancing immune responses, particularly in the context of vaccines, has been a key area of research. [, ]
The synthesis of N-(4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide and its analogs has been described in detail in scientific literature. [, ] Unfortunately, the specific details regarding reaction conditions, reagents, and yields are not provided in the abstracts available through Semantic Scholar. For a detailed synthesis protocol, it is recommended to consult the full text of the referenced papers. [, ]
Studies suggest that N-(4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide exerts its co-adjuvant activity through a mechanism distinct from direct pattern recognition receptor (PRR) agonism. [] Instead, it appears to function by elevating intracellular Ca2+ levels. [] This increase in Ca2+ concentration likely occurs through the modulation of Ca2+ channels located on the plasma membrane. [] This, in turn, triggers the nuclear translocation of nuclear factor of activated T-cells (NFAT), a crucial step in the activation of immune responses. [] Interestingly, the compound exhibits minimal activity on T cells directly but effectively induces cytokine production and the expression of costimulatory molecules on antigen-presenting cells. [] This suggests a targeted approach towards enhancing immune responses through the modulation of antigen presentation rather than direct T cell activation.
N-(4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide has shown promise as a co-adjuvant in enhancing vaccine efficacy. [, ] When administered alongside the approved adjuvant monophosphoryl lipid A (MPLA), it significantly boosted antigen-specific IgG levels, comparable to those achieved with the AS01B adjuvant system. [] This combination elicited a Th1-biased immune response, indicating its potential in promoting cellular immunity, a critical aspect of protection against intracellular pathogens and cancer. [] Importantly, in vivo studies demonstrated that the co-administration of N-(4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide with MPLA conferred protection against lethal influenza virus challenge in a murine model. [] Moreover, both N-(4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide alone and in combination with MPLA exhibited minimal local reactogenicity and no systemic inflammatory responses, highlighting a favorable safety profile. [] These findings underscore the potential of this compound as a safe and effective co-adjuvant for enhancing vaccine-induced immune responses.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4